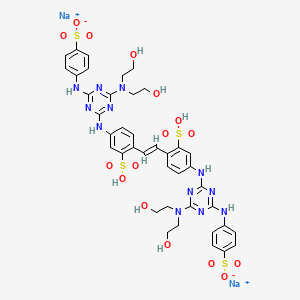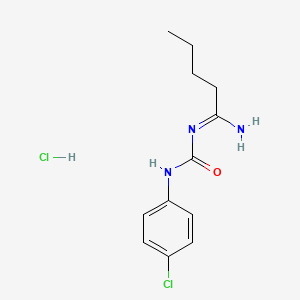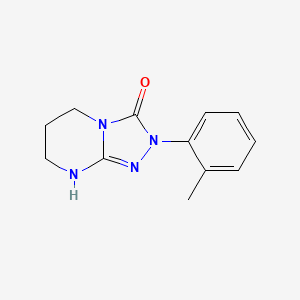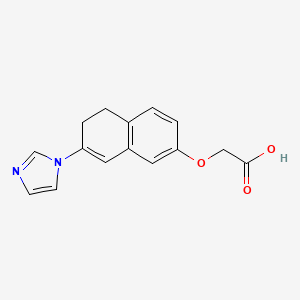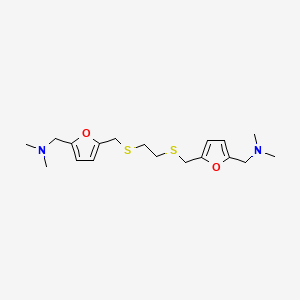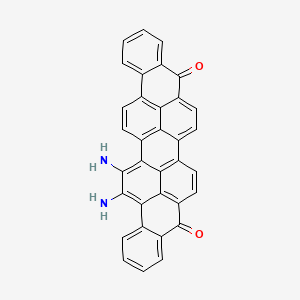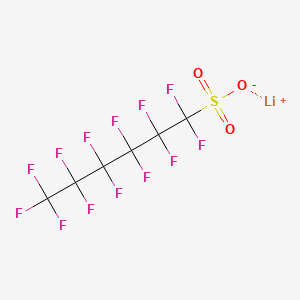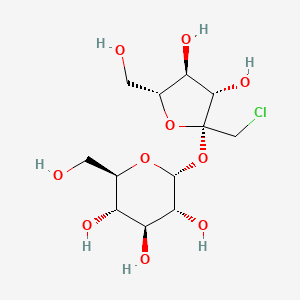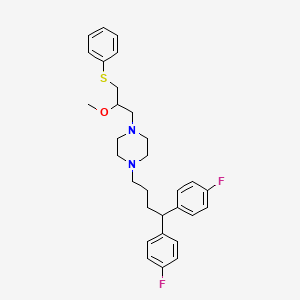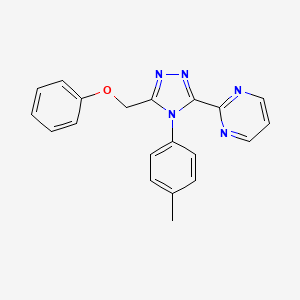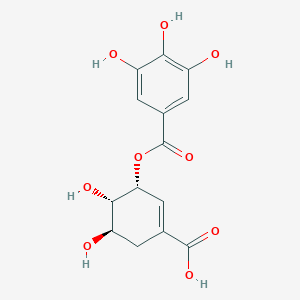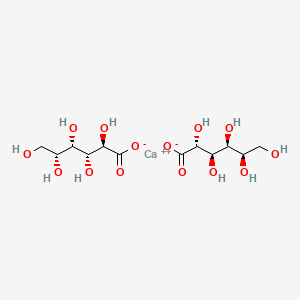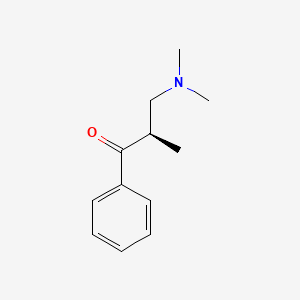
3-(Dimethylamino)-2-methylpropiophenone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-methylpropiophenone, ®- is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a dimethylamino group attached to the aromatic ring and a methyl group on the propiophenone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylpropiophenone, ®- typically involves the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal. This reaction proceeds under controlled conditions to yield the desired enaminone compound . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylamino)-2-methylpropiophenone, ®- may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-methylpropiophenone, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-methylpropiophenone, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-methylpropiophenone, ®- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for various chemical modifications, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl enaminones: These compounds share a similar structural motif and are used as building blocks for heterocyclic compounds.
2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer chemistry and shares the dimethylamino functional group.
Uniqueness
3-(Dimethylamino)-2-methylpropiophenone, ®- is unique due to its specific substitution pattern on the aromatic ring and the presence of the propiophenone backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
48141-77-1 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2R)-3-(dimethylamino)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
IBKTXALXQACSRE-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CN(C)C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CN(C)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


